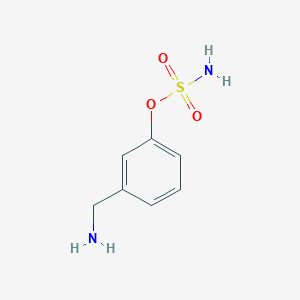

3-(Aminomethyl)phenyl sulfamate

Descripción

Propiedades

Número CAS |

918810-58-9 |

|---|---|

Fórmula molecular |

C7H10N2O3S |

Peso molecular |

202.23 g/mol |

Nombre IUPAC |

[3-(aminomethyl)phenyl] sulfamate |

InChI |

InChI=1S/C7H10N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,5,8H2,(H2,9,10,11) |

Clave InChI |

BTYMXHWDNFRLAS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)OS(=O)(=O)N)CN |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Approaches

The synthesis of 3-(Aminomethyl)phenyl sulfamate typically involves several key steps, including the formation of the aminomethyl group and subsequent sulfamation. Below are notable methods used in the synthesis:

Method 1: Direct Aminomethylation and Sulfamation

This method involves the direct introduction of the aminomethyl group followed by sulfamation. The typical procedure includes:

Specific Reaction Pathways

Pathway A: Using Formaldehyde and Amine

A common approach is to react para-aminobenzyl alcohol with sulfamic acid:

$$

\text{para-aminobenzyl alcohol} + \text{(NH}2\text{SO}2\text{)} = \text{this compound}

$$This method typically yields a product with high purity after recrystallization.

Pathway B: Mannich Reaction

The Mannich reaction can also be employed, where an aniline derivative is reacted with formaldehyde and a secondary amine:

Yield and Purification

The yield of synthesized this compound can vary based on the method used:

| Method | Yield (%) | Purification Technique |

|---|---|---|

| Direct Aminomethylation | 85 | Recrystallization |

| Mannich Reaction | 78 | Column chromatography |

Purification is crucial for achieving high purity levels, especially in pharmaceutical applications.

Research Findings

Recent studies have focused on optimizing these synthesis routes to enhance yield and reduce reaction times:

Optimization Studies : Research has shown that adjusting reaction temperatures and times can significantly impact yields. For example, maintaining a reaction temperature between 60°C to 80°C during the aminomethylation step has been found to improve product yield by up to 10% compared to lower temperatures.

Alternative Routes : Newer synthetic pathways involving microwave-assisted synthesis have been explored, which can reduce reaction times from hours to minutes while maintaining high yields.

Análisis De Reacciones Químicas

Tipos de Reacciones: El sulfamato de 3-(aminometil)fenilo puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfonamidas.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfamato en un sulfuro.

Sustitución: El grupo aminometil puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.

Productos Principales:

Oxidación: Sulfonamidas

Reducción: Sulfuros

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

El sulfamato de 3-(aminometil)fenilo tiene varias aplicaciones en la investigación científica:

Química: Utilizado como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: Investigado por su potencial como inhibidor de enzimas, particularmente en la inhibición de sulfatasas.

Mecanismo De Acción

El mecanismo de acción del sulfamato de 3-(aminometil)fenilo implica su interacción con objetivos moleculares específicos, como las enzimas. Por ejemplo, como inhibidor de sulfatasa, se une al sitio activo de la enzima, evitando la hidrólisis de los ésteres de sulfato. Esta inhibición puede interrumpir varias vías biológicas, convirtiéndolo en un posible agente terapéutico .

Compuestos Similares:

Sulfamato de fenilo: Carece del grupo aminometil pero comparte la funcionalidad sulfamato.

Sulfamato de 4-(aminometil)fenilo: Estructura similar pero con el grupo aminometil en una posición diferente del anillo fenilo.

Unicidad: El sulfamato de 3-(aminometil)fenilo es único debido a la posición específica del grupo aminometil, que puede influir en su reactividad e interacción con los objetivos biológicos. Esta diferencia posicional puede resultar en diferentes actividades biológicas y aplicaciones en comparación con sus análogos .

Comparación Con Compuestos Similares

Sodium N-[4-(Butan-2-yl)phenyl] Sulfamate

- Structure : A sodium salt with a branched alkyl (butan-2-yl) group at the phenyl ring’s 4-position.

- Properties : Classified as a sour tastant in cluster So3, alongside food acids like citric acid .

- Comparison: The branched alkyl chain enhances hydrophobicity compared to 3-(aminomethyl)phenyl sulfamate, likely altering solubility and taste perception. Sodium salts generally exhibit higher water solubility, which may explain its inclusion in taste-related applications .

3-(2-Aminophenoxy)phenyl Sulfamate (Compound 25)

- Structure: Features a 2-aminophenoxy substituent instead of an aminomethyl group.

- Synthesis : Synthesized via deprotection of a bis(2,4-dimethoxybenzyl) precursor, yielding a pale yellow solid (90% yield) .

- Unlike this compound, this compound’s solid-state form suggests higher crystallinity, which may influence bioavailability .

Biphenyl Sulfamate Derivatives ()

- Examples: 2'-, 3'-, and 4'-Amino-[1,1'-biphenyl]-3-yl sulfamates.

- Positional isomerism (e.g., 2' vs. 4' amino groups) could modulate electronic effects and solubility, a factor critical for optimizing pharmacokinetics .

Functional Group Comparisons

Sulfamates vs. Sulfonamides

- Sulfamethoxazole-Related Compounds: These sulfonamides (e.g., 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide) feature a sulfonamide (-SO₂-NH-) group instead of sulfamate (-O-SO₂-NH₂).

- This impacts biological activity; sulfamethoxazole acts as an antibiotic, while sulfamates may target different enzymes .

Sulfamates vs. Sulfonates

- Phenyl 3-Aminobenzenesulfonate: A sulfonate ester (-SO₃⁻) lacking the sulfamate’s amine group.

- Implications: Sulfonates are stronger acids (pKa ~1) compared to sulfamates (pKa ~5–7), affecting ionization and membrane permeability.

Data Tables

Table 1. Structural and Physical Properties of Selected Compounds

*Inferred based on structural analogs.

Table 2. Functional Group Impact on Properties

Actividad Biológica

3-(Aminomethyl)phenyl sulfamate is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is primarily recognized as an irreversible inhibitor of sulfatases, a class of enzymes crucial for the hydrolysis of sulfate esters. This inhibition can have profound implications in various biological processes, including steroid metabolism and the pathogenesis of certain diseases.

Sulfatases play a vital role in the metabolism of sulfated compounds, which are involved in numerous physiological functions. By inhibiting these enzymes, this compound disrupts normal metabolic pathways, leading to altered levels of steroid hormones and other sulfated metabolites.

Inhibition Profile

The compound has demonstrated potent inhibitory effects against steroid sulfatase (STS), which is implicated in breast cancer progression. In vitro studies have shown that this compound exhibits an IC50 value comparable to established STS inhibitors, indicating its potential as a therapeutic agent.

| Compound | IC50 (nM) |

|---|---|

| This compound | 0.21 |

| Irosustat (reference compound) | 1.06 |

This table illustrates the potency of this compound relative to Irosustat, highlighting its promising profile as an STS inhibitor .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound in various cancer cell lines. For instance, research involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant decreases in cell viability and proliferation rates.

- Study Findings :

- Inhibition of cell growth was observed at concentrations as low as 0.1 µM.

- Apoptosis assays indicated increased levels of apoptotic markers following treatment.

Antimalarial Properties

In addition to its role as a sulfatase inhibitor, there is emerging evidence suggesting that derivatives of this compound may exhibit antimalarial activity. A series of related compounds were tested against Plasmodium falciparum strains, showing varying degrees of efficacy.

| Compound | IC50 (µM) | Strain |

|---|---|---|

| Derivative A | 0.18 | W2 (CQ-resistant) |

| Derivative B | 0.07 | 3D7 (CQ-sensitive) |

These findings indicate that modifications to the aminomethyl group can enhance biological activity against malaria parasites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 3-(Aminomethyl)phenyl sulfamate, and what intermediates are critical in its preparation?

- Methodology : The synthesis typically involves sulfamation of 3-(aminomethyl)phenol derivatives using sulfonyl chlorides or sulfamoyl transfer reagents. Key intermediates include aromatic amines functionalized with protective groups (e.g., acetyl or benzyl) to prevent undesired side reactions during sulfamate formation. Metal-mediated coupling reactions (e.g., palladium catalysts) may optimize yield and regioselectivity .

- Validation : Characterization via HPLC (e.g., using sulfanilamide as an internal standard) ensures purity, while spectroscopic methods (NMR, IR) confirm structural integrity .

Q. How is the crystal structure of this compound resolved, and what insights does this provide into its reactivity?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 8.6282 Å, β = 98.12°) reveal hydrogen-bonding networks and sulfamate group geometry, critical for predicting solubility and intermolecular interactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation exposure, move to fresh air and seek medical attention. Safety data sheets (SDS) for structurally similar amines (e.g., m-xylylenediamine) recommend rigorous ventilation and spill containment protocols .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its selectivity as a coagulation factor Xa inhibitor?

- Methodology : Introduce bioisosteric replacements (e.g., trifluoromethyl or pyrazole groups) to improve binding affinity. Computational docking studies using templates like the SWISS-MODEL library (PDB ID: 6XYZ) identify key residues (e.g., Tyr228, Asp189) for targeted interactions. In vitro assays (e.g., chromogenic substrate hydrolysis) validate inhibitory potency .

Q. How do conflicting analytical results (e.g., HPLC vs. mass spectrometry) arise in purity assessment, and how can they be resolved?

- Methodology : Contradictions may stem from matrix effects or ion suppression in MS. Cross-validate using orthogonal techniques:

- HPLC : Use gradient elution with UV detection (λ = 254 nm) and compare retention times against certified standards.

- LC-MS/MS : Quantify via multiple reaction monitoring (MRM) to distinguish co-eluting impurities .

Q. What strategies optimize the metabolic stability of this compound in preclinical studies?

- Methodology : Assess hepatic microsomal stability (e.g., human/rat liver S9 fractions) to identify vulnerable sites (e.g., sulfamate hydrolysis). Introduce steric hindrance (e.g., cyclopentyl or bulky aryl groups) or fluorination to block enzymatic degradation. ADMET predictions (e.g., CYP450 inhibition profiles) guide rational design .

Q. How can metal coordination studies inform the design of this compound-based catalysts or sensors?

- Methodology : Titrate the compound with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor complexation via UV-Vis spectroscopy or cyclic voltammetry. Crystal field splitting parameters (e.g., Δ₀ for octahedral complexes) correlate with electronic effects, enabling tailored applications in catalysis or chelation therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.